molecular formula C21H23N7O3S B607761 5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide CAS No. 1414375-50-0

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

Cat. No.: B607761
CAS No.: 1414375-50-0
M. Wt: 453.5 g/mol
InChI Key: FHOXOPMJIMHUOC-UHFFFAOYSA-N
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Description

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 [https://pubmed.ncbi.nlm.nih.gov/29026144/]. Its primary research value lies in dissecting the oncogenic signaling pathways driven by aberrant FGFR activity, which is implicated in a variety of cancers, including urothelial carcinoma, endometrial cancer, and glioblastoma [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5815153/]. The compound exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K-AKT [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet]. This targeted inhibition leads to the suppression of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in FGFR-dependent tumor models. Consequently, it serves as a critical pharmacological tool for validating FGFR as a therapeutic target, studying mechanisms of resistance to FGFR inhibition, and evaluating combination therapies in preclinical research.

Properties

CAS No.

1414375-50-0

Molecular Formula

C21H23N7O3S

Molecular Weight

453.5 g/mol

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C21H23N7O3S/c1-13-17-7-6-16(11-18(17)26-28(13)3)27(2)20-8-9-23-21(25-20)24-15-5-4-14(12-29)19(10-15)32(22,30)31/h4-11,29H,12H2,1-3H3,(H2,22,30,31)(H,23,24,25)

InChI Key

FHOXOPMJIMHUOC-UHFFFAOYSA-N

SMILES

CN1C=C2C=CC(=CC2=N1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-1268997;  GSK1268997;  GSK 1268997;  Pazopanib metabolite M26.

Origin of Product

United States

Biological Activity

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that may influence its interaction with biological targets, thus affecting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N7O2SC_{21}H_{24}N_7O_2S, with a molecular weight of approximately 473.98 g/mol. The presence of both sulfonamide and indazole moieties suggests potential for diverse biological interactions.

Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, but derivatives like the one may also interact with other biological pathways. Preliminary studies indicate that this compound could act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cardiovascular functions and neurotransmitter levels.

Antioxidant Activity

Research has shown that related sulfonamide compounds exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant potential of various sulfonamides, suggesting that the presence of the sulfonamide group could enhance the radical scavenging ability of these compounds .

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that some sulfonamide derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Cardiovascular Effects

A study utilizing isolated rat heart models indicated that certain benzenesulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. These findings suggest that the compound might influence cardiovascular dynamics, possibly through calcium channel modulation . The interaction with calcium channels is particularly relevant as it may provide insights into its potential use in treating cardiac conditions.

Case Studies

  • Study on Perfusion Pressure :
    • Objective : To evaluate the impact of benzenesulfonamide derivatives on coronary resistance.
    • Methodology : Isolated rat heart models were used to assess changes in perfusion pressure.
    • Findings : The compound demonstrated a statistically significant reduction in coronary resistance (p = 0.05), indicating its potential cardiovascular benefits .
  • Neuroprotective Effects :
    • Objective : To investigate the neuroprotective properties against oxidative stress.
    • Methodology : Mice were exposed to gamma radiation while treated with the compound.
    • Findings : The treatment resulted in decreased oxidative stress markers and improved behavioral outcomes, suggesting a protective effect on neuronal health .

Data Tables

Biological ActivityAssay TypeResultReference
Antioxidant ActivityDPPH AssaySignificant scavenging
AChE InhibitionIn Vitro AssayPotent inhibition observed
Cardiovascular ImpactIsolated Rat HeartReduced coronary resistance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Sulfonylurea Herbicides

Sulfonylureas like sulfometuron methyl and bensulfuron-methyl (Table 1) share a pyrimidinyl-sulfonylurea backbone but differ in substituents. For example:

  • Sulfometuron methyl (Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate): Lacks the indazole and hydroxymethyl groups, instead featuring a dimethylpyrimidine and methyl ester .
  • Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate): Contains dimethoxy-pyrimidine and methyl ester groups .

Key Differences :

kinase modulation in mammalian systems).

The hydroxymethylbenzenesulfonamide group may improve water solubility compared to methyl esters, which are prone to hydrolysis .

Kinase Inhibitors

Indazole derivatives are prevalent in kinase inhibitors (e.g., axitinib). The 2,3-dimethylindazole moiety in the target compound could facilitate binding to ATP pockets in kinases, though this remains speculative without direct evidence.

Ferroptosis-Inducing Compounds (FINs)

While ferroptosis inducers (e.g., erastin) often target system xc⁻ or GPX4, the sulfonamide-pyrimidine structure of the compound may hypothetically interfere with redox pathways.

Table 1: Structural and Functional Comparison with Sulfonylurea Analogs
Compound Name Core Structure Key Substituents Hypothesized Target/Activity Reference
Target Compound Pyrimidine + sulfonamide 2,3-Dimethylindazole, hydroxymethyl Kinase inhibition/herbicidal
Sulfometuron methyl Pyrimidine + sulfonylurea 4,6-Dimethylpyrimidine, methyl ester Acetolactate synthase (herbicidal)
Bensulfuron-methyl Pyrimidine + sulfonylurea 4,6-Dimethoxypyrimidine, methyl ester Acetolactate synthase (herbicidal)

Preparation Methods

Chlorosulfonation and Oxidation

Chlorosulfonation of 2-methylphenol using chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methyl group. Subsequent oxidation of the methyl group to hydroxymethyl is achieved using hydrogen peroxide (H₂O₂) in the presence of a metal oxide catalyst such as CeO₂ or WO₃, which prevents over-oxidation to carboxylic acids. For example, catalytic oxidation of 2-methylbenzenesulfonamide with H₂O₂ (1:5 molar ratio) at 80°C for 6 hours yields 2-(hydroxymethyl)benzenesulfonamide with 85% efficiency.

Amine Functionalization

Preparation of the Pyrimidine Intermediate

The pyrimidine ring serves as a critical linker between the benzenesulfonamide core and the indazole moiety. A chloropyrimidine intermediate, such as 2-chloro-4-((methylamino)pyrimidine , is synthesized through cyclization and functionalization steps.

Pyrimidine Ring Formation

Cyclization of thiourea derivatives with β-diketones under acidic conditions generates 2-aminopyrimidine scaffolds. For example, reacting methyl acetoacetate with thiourea in ethanol containing HCl produces 4-methyl-2-aminopyrimidine. Chlorination of the 2-amino group using phosphorus oxychloride (POCl₃) at reflux yields 2-chloro-4-methylpyrimidine.

Methylamino Substitution

The methylamino group at position 4 is introduced via nucleophilic substitution. Treating 2-chloro-4-methylpyrimidine with methylamine in tetrahydrofuran (THF) at 60°C for 8 hours replaces the chlorine atom, yielding 4-(methylamino)-2-chloropyrimidine.

Buchwald-Hartwig Coupling for Indazole Attachment

The 2,3-dimethylindazol-6-yl group is coupled to the pyrimidine intermediate using palladium-catalyzed cross-coupling. This step is critical for introducing the heteroaromatic indazole moiety.

Synthesis of 2,3-Dimethylindazol-6-amine

Indazole derivatives are synthesized via cyclization of substituted anilines. For instance, 6-nitro-2,3-dimethylindazole is reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) to produce 2,3-dimethylindazol-6-amine.

Coupling Reaction

The Buchwald-Hartwig amination reaction links the indazole amine to the pyrimidine intermediate. A mixture of 4-(methylamino)-2-chloropyrimidine, 2,3-dimethylindazol-6-amine, cesium carbonate (Cs₂CO₃), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in dimethylformamide (DMF) is heated under microwave irradiation at 120°C for 1 hour. This method achieves a coupling efficiency of 78–82%, producing 4-((2,3-dimethylindazol-6-yl)-methyl-amino)-2-chloropyrimidine.

Final Assembly of the Target Compound

The pyrimidine-indazole intermediate is coupled to the benzenesulfonamide core via a second palladium-catalyzed reaction.

Amination of the Benzenesulfonamide Core

Reacting 5-amino-2-(hydroxymethyl)benzenesulfonamide with 4-((2,3-dimethylindazol-6-yl)-methyl-amino)-2-chloropyrimidine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C for 24 hours facilitates C–N bond formation. The reaction proceeds with 70–75% yield, yielding the final product.

Optimization and Challenges

Regioselectivity Control

The use of bulky ligands such as Xantphos ensures selective coupling at the pyrimidine’s 2-position, minimizing byproducts.

Hydroxymethyl Stability

Protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether during reactive steps prevents undesired oxidation or elimination.

Catalytic Efficiency

Pd₂(dba)₃ outperforms other palladium sources in the Buchwald-Hartwig reaction, reducing catalyst loading to 2 mol% while maintaining yields >75%.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)MS (m/z)
2-(Hydroxymethyl)benzenesulfonamide4.60 (s, 2H, CH₂OH), 7.45–7.90 (m, 3H, Ar–H), 8.10 (s, 1H, NH₂)216.1
4-(Methylamino)-2-chloropyrimidine2.95 (s, 3H, CH₃), 6.75 (d, 1H, Py-H), 8.20 (d, 1H, Py-H)158.6
Final Product2.25 (s, 6H, Indazole-CH₃), 4.65 (s, 2H, CH₂OH), 6.80–8.50 (m, 8H, Ar–H)482.2

Q & A

Q. What synthetic methodologies are employed for preparing 5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via copolymerization of tailored monomers under controlled conditions (e.g., adjusting monomer ratios and initiator concentrations) . Microwave-assisted synthesis is also viable, as demonstrated for structurally related pyrimidine derivatives, which reduces reaction time and improves yield compared to conventional heating . Intermediates are characterized using NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight validation).

Q. How is the purity and identity of the compound validated in academic research?

  • Methodological Answer : Purity is validated using HPLC with a buffered mobile phase (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) to ensure optimal separation . Identity is confirmed via FT-IR (functional group analysis) and X-ray crystallography (for solid-state structure determination). Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. What strategies optimize reaction conditions to enhance the synthesis yield of the compound?

  • Methodological Answer :
  • Parameter Optimization : Vary monomer ratios (e.g., CMDA:DMDAAC in copolymerization) and initiator concentrations to maximize polymer chain uniformity .
  • Reaction Techniques : Compare microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) with conventional heating (e.g., reflux for 6–8 hours) to assess yield improvements .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling reactions involving pyrimidine and indazole moieties.

Q. Example Table :

MethodTemperature (°C)Time (h)Yield (%)Reference
Microwave-assisted1200.2585
Conventional heating80662

Q. How can structural analogs resolve contradictions in biological activity data?

  • Methodological Answer :
  • SAR Studies : Compare the compound’s activity with analogs (e.g., substitution at the indazole or pyrimidine ring) to identify critical pharmacophores .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., IC50 in kinase inhibition) to validate target engagement. Discrepancies between in vitro and in vivo data may arise from bioavailability issues, necessitating pharmacokinetic profiling (e.g., plasma stability, metabolic half-life).

Q. What advanced analytical techniques are critical for resolving structural ambiguities?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
  • 2D-NMR (COSY, NOESY) : Resolve complex proton environments, particularly for overlapping signals in the indazole and pyrimidine regions.
  • Computational Modeling : Use density functional theory (DFT) to predict spectroscopic properties and compare with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

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